9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl and a molecular weight of 215.68 g/mol It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of methoxy-substituted benzene derivatives and nitrogen-containing reagents, followed by cyclization to form the benzoxazepine ring . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
9-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other benzoxazepine derivatives and similar compounds such as:
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine: Known for its binding affinity to certain channels.
1,2,3,4-Tetrahydro-1,5,7-trimethylnaphthalene: Another tetrahydro derivative with different applications.
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: A related compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-8-7-11-5-6-13-10(8)9;/h2-4,11H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPWLBZQXPPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.